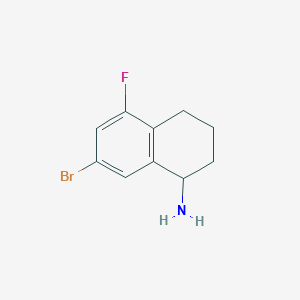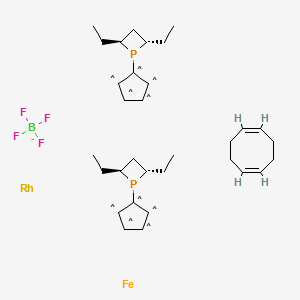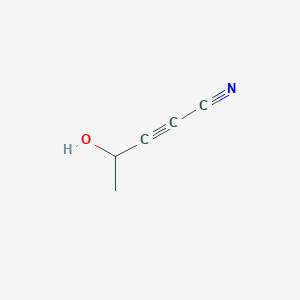![molecular formula C14H18O4 B13038881 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is a complex organic compound with the molecular formula C14H18O4. This compound is characterized by its unique tricyclic structure, which includes a non-8-ene ring system. It is primarily used in proteomics research and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves multiple steps, starting with the formation of the tricyclic core. The key steps include:
Cyclization Reactions: The formation of the tricyclic core is achieved through cyclization reactions involving suitable precursors.
Functional Group Transformations: Introduction of the isopropoxycarbonyl and carboxylic acid groups is done through functional group transformations using reagents like isopropyl chloroformate and appropriate carboxylation agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
科学的研究の応用
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
- 7-(Methoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
- 7-(Ethoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
- 7-(Butoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
Uniqueness
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
(1R,5S)-7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16)/t7-,8+,9?,10?,11?,12?/m0/s1 |
InChIキー |
MRYDRSPUGRYMMW-QKZWAKIESA-N |
異性体SMILES |
CC(C)OC(=O)C1[C@@H]2C=C[C@H](C1C(=O)O)C3C2C3 |
正規SMILES |
CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)






![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)

